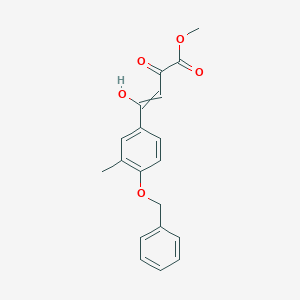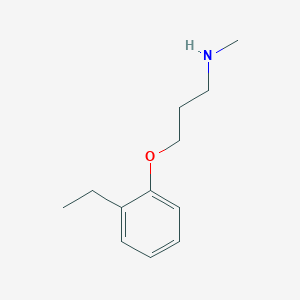
C19H18O5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C19H18O5 is a complex organic compound with a unique structure that includes both aromatic and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C19H18O5 typically involves multi-step organic reactions. One common method involves the esterification of 4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
C19H18O5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of 4-oxo-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate.
Reduction: Formation of 4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobutanol.
Substitution: Formation of nitro or bromo derivatives of the aromatic ring.
Applications De Recherche Scientifique
C19H18O5 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism by which C19H18O5 exerts its effects involves interactions with specific molecular targets. For example, its antioxidant activity may be attributed to its ability to donate hydrogen atoms to neutralize free radicals. The compound’s structure allows it to interact with various enzymes, potentially inhibiting their activity and modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-hydroxy-4-(3-methyl-4-methoxyphenyl)-2-oxobut-3-enoate
- Methyl 4-hydroxy-4-(3-methyl-4-ethoxyphenyl)-2-oxobut-3-enoate
- Methyl 4-hydroxy-4-(3-methyl-4-propoxyphenyl)-2-oxobut-3-enoate
Uniqueness
C19H18O5 is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature may enhance its interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H18O5 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
methyl 4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C19H18O5/c1-13-10-15(16(20)11-17(21)19(22)23-2)8-9-18(13)24-12-14-6-4-3-5-7-14/h3-11,20H,12H2,1-2H3 |
Clé InChI |
OYZXFEYPXDHMER-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=CC(=O)C(=O)OC)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B1516883.png)




![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)
![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)
![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)



![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)
